molecular formula C9H9N3OS B095897 N'-(benzo[d]thiazol-2-yl)acetohydrazide CAS No. 18672-63-4

N'-(benzo[d]thiazol-2-yl)acetohydrazide

Cat. No.: B095897
CAS No.: 18672-63-4
M. Wt: 207.25 g/mol
InChI Key: NIOFVRMZZVLLAK-UHFFFAOYSA-N
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Description

N’-(1,3-benzothiazol-2-yl)acetohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzothiazol-2-yl)acetohydrazide typically involves the reaction of 2-aminobenzothiazole with acetohydrazide. One common method involves the condensation of 2-aminobenzothiazole with acetohydrazide in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for N’-(1,3-benzothiazol-2-yl)acetohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzothiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)formohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides

Uniqueness

N’-(1,3-benzothiazol-2-yl)acetohydrazide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit higher potency in certain assays and possess a broader spectrum of activity .

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6(13)11-12-9-10-7-4-2-3-5-8(7)14-9/h2-5H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOFVRMZZVLLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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